DV-7028

Catalog No.
S006370
CAS No.
133364-63-3
M.F
C25H29FN4O7
M. Wt
516.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DV-7028

CAS Number

133364-63-3

Product Name

DV-7028

IUPAC Name

(Z)-but-2-enedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a][1,3,5]triazine-2,4-dione

Molecular Formula

C25H29FN4O7

Molecular Weight

516.5 g/mol

InChI

InChI=1S/C21H25FN4O3.C4H4O4/c22-17-6-4-15(5-7-17)19(27)16-8-11-24(12-9-16)13-14-26-20(28)23-18-3-1-2-10-25(18)21(26)29;5-3(6)1-2-4(7)8/h4-7,16H,1-3,8-14H2;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

GVSYIVYQDRVBAL-BTJKTKAUSA-N

SMILES

C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.C(=CC(=O)O)C(=O)O

Synonyms

3-(2-(4-(4-fluorobenzoyl)piperidin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-pyrido(1,2-a)-1,3,5-triazine-2,4(3H)dione maleate, DV 7028, DV-7028

Canonical SMILES

C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.C(=C\C(=O)O)\C(=O)O

The exact mass of the compound 3-(2-(4-(4-Fluorobenzoyl)piperidin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-pyrido(1,2-a)-1,3,5-triazine-2,4(3H)dione maleate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

DV-7028 (CAS 133364-63-3) is a potent, orally active pyrido-triazine derivative that functions as a highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist. In procurement and material selection for preclinical cardiovascular research, DV-7028 is prioritized for its ability to isolate and inhibit the serotonin-mediated secondary amplification of platelet aggregation. Unlike broad-spectrum anticoagulants or standard antiplatelet agents that disrupt primary hemostasis, DV-7028 specifically targets the platelet-to-platelet positive feedback loop driven by shear stress in stenosed arteries. This unique mechanistic profile makes it an essential pharmacological probe for investigating arterial thrombus growth, cyclic flow reductions, and pulmonary hypertension without inducing the severe bleeding liabilities associated with conventional therapies [1].

Substituting DV-7028 with conventional antiplatelet agents like aspirin or older 5-HT antagonists like ketanserin critically compromises experimental validity in thrombosis research. Aspirin, a cyclooxygenase inhibitor, effectively targets thromboxane A2 but consistently fails to prevent the formation of coronary thrombi or completely abolish cyclic flow reductions in severe arterial stenosis models, as it does not block the serotonin-driven amplification pathways[1]. Conversely, older 5-HT2A antagonists such as ketanserin lack sufficient receptor selectivity, exhibiting significant cross-reactivity with alpha-1 adrenergic and histamine H1 receptors. This lack of specificity introduces confounding hemodynamic side effects, such as profound hypotension, which obscure the targeted study of platelet-rich thrombus dynamics. DV-7028 provides the necessary receptor specificity and targeted anti-thrombotic efficacy required for high-fidelity cardiovascular modeling[2].

Receptor Selectivity for Reproducible Workflow Integration

DV-7028 demonstrates high binding affinity for 5-HT2 receptors in rat brain membranes with a Ki value of 22 nM. Crucially for researchers requiring precise pharmacological targeting, DV-7028 exhibits a 14- to 26-fold greater affinity for 5-HT2 receptors compared to 5-HT1C, alpha-1 adrenergic, dopamine D2, and histamine H1 receptors. This selectivity profile ensures that experimental outcomes are driven by 5-HT2A blockade rather than off-target hemodynamic or neurological effects [1].

Evidence DimensionReceptor Selectivity (5-HT2 vs. Off-Target Receptors)
Target Compound DataKi = 22 nM (5-HT2); 14-26x higher affinity for 5-HT2
Comparator Or BaselineAlpha-1 adrenergic, D2, H1 receptors (Baseline)
Quantified Difference14- to 26-fold greater selectivity for 5-HT2
ConditionsRadioligand binding assays in rat brain membranes

Ensures high-fidelity reproducibility in cardiovascular laboratory workflows by isolating serotonin pathways without confounding alpha-1 mediated side effects.

Superiority Over Aspirin in Coronary Thrombus Prevention

In canine models of endothelial injury and partial coronary occlusion, the administration of DV-7028 significantly reduced the formation of coronary thrombi by 51% and attenuated the associated decrease in coronary blood flow. In direct contrast, the standard antiplatelet benchmark, aspirin, completely failed to prevent the formation of coronary thrombi under identical experimental conditions. This highlights the indispensable role of 5-HT2A antagonism in managing serotonin-driven platelet thrombosis where COX inhibition is insufficient [1].

Evidence DimensionReduction in Coronary Thrombus Formation
Target Compound Data51% reduction in thrombus formation
Comparator Or BaselineAspirin (0% prevention / failed to prevent)
Quantified DifferenceAbsolute superiority in preventing serotonin-driven thrombi
ConditionsCanine model with endothelial-injured partially occluded left anterior descending coronary artery

Validates DV-7028 as a mandatory procurement choice for studying arterial thrombosis mechanisms resistant to standard aspirin therapy.

Abolition of Cyclic Coronary Flow Reductions (CFR)

DV-7028 is highly effective in stabilizing hemodynamics in severe stenosis models. When administered at 0.1 mg/kg intravenously, DV-7028 reduced the frequency of cyclic coronary flow reductions (CFR) by 77% and completely abolished CFR in 62.5% (5 out of 8) of the test subjects without altering baseline blood pressure or heart rate. Conversely, aspirin at 3 mg/kg failed to completely abolish CFR, only managing to attenuate its severity. This quantitative advantage makes DV-7028 critical for modeling acute coronary syndromes [1].

Evidence DimensionInhibition of Cyclic Flow Reductions (CFR)
Target Compound Data77% reduction in frequency; 100% abolition in 5 of 8 subjects
Comparator Or BaselineAspirin (Failed to completely abolish CFR)
Quantified DifferenceComplete abolition of CFR vs. partial attenuation
ConditionsAnesthetized open-chest canine model with partially occluded coronary arteries

Provides researchers with a definitive tool to halt recurrent platelet-rich thrombus formation in stenosed arteries.

Assay Specificity for Arterial Over Venous Thrombosis

DV-7028 exhibits a highly specific antithrombotic profile that is dependent on shear stress and platelet activation. In comparative in vivo models, DV-7028 significantly delayed thrombus formation in arterial thrombosis models but was completely ineffective in preventing venous thrombosis. This stark divergence confirms that DV-7028 specifically targets the serotonin-mediated amplification of platelet aggregation in high-shear arterial environments, rather than acting as a general systemic anticoagulant[1].

Evidence DimensionThrombus Inhibition Efficacy by Vessel Type
Target Compound DataSignificant delay in arterial thrombus development
Comparator Or BaselineVenous thrombosis model (Completely ineffective)
Quantified Difference100% specificity for arterial over venous pathways
ConditionsRat models of arterial vs. venous thrombosis

Provides a highly specific laboratory workflow fit for studying shear-stress-induced arterial occlusion without confounding the broader systemic coagulation cascade.

In Vivo Modeling of Acute Coronary Syndromes

Directly utilizing its proven ability to abolish cyclic flow reductions and prevent coronary thrombi, DV-7028 is the preferred agent for canine and murine models of arterial stenosis and myocardial infarction [1].

Hemostasis-Sparing Antithrombotic Drug Development

Because DV-7028 targets the serotonin-driven secondary amplification of thrombus growth rather than primary hemostasis, it serves as a critical benchmark compound for developing next-generation antiplatelet drugs that do not increase bleeding times [2].

Platelet Aggregation and Secretion Assays

DV-7028 is utilized in whole blood and platelet-rich plasma (PRP) assays to selectively block serotonin-amplified, collagen-induced aggregation, allowing researchers to isolate specific GPCR signaling pathways [2].

Pulmonary Hypertension and Vascular Remodeling Studies

Leveraging its high 5-HT2A selectivity, DV-7028 is procured for studies investigating the role of platelet-derived serotonin in the progression of monocrotaline-induced pulmonary arterial hypertension and subsequent right ventricular hypertrophy [3].

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

516.20202744 g/mol

Monoisotopic Mass

516.20202744 g/mol

Heavy Atom Count

37

Dates

Last modified: 02-18-2024

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